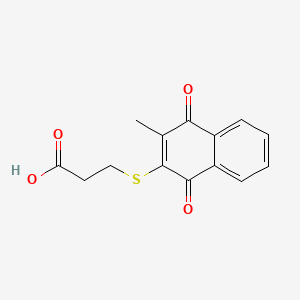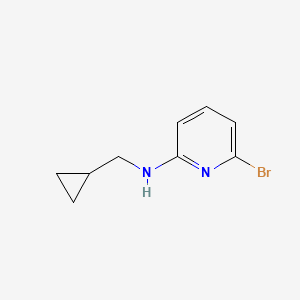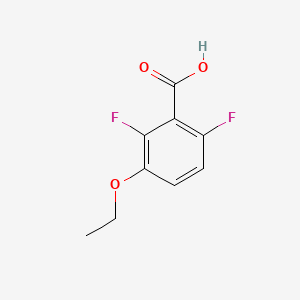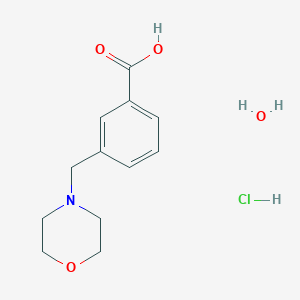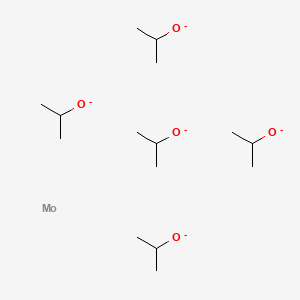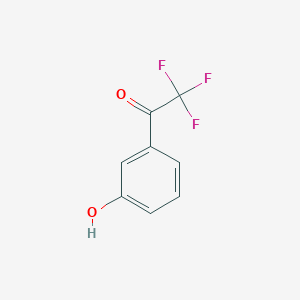
2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone
描述
2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyphenyl group attached to an ethanone backbone
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method involves the trifluoromethylation of 3-hydroxyacetophenone. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as copper(I) iodide (CuI).
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of 3-hydroxybenzene with trifluoroacetyl chloride (CF₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 2,2,2-Trifluoro-1-(3-quinonyl)-ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanol.
Substitution: Various substituted trifluoromethyl derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, often inhibiting their activity by binding to active sites or altering their conformation.
相似化合物的比较
2,2,2-Trifluoroacetophenone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxyacetophenone: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
2,2,2-Trifluoro-1-(4-hydroxyphenyl)-ethanone: Similar structure but with the hydroxy group in the para position, affecting its reactivity and biological activity.
Uniqueness: 2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone is unique due to the combination of the trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate in drug discovery.
属性
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYWVDNVAYCGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594992 | |
| Record name | 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326897-98-7 | |
| Record name | 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
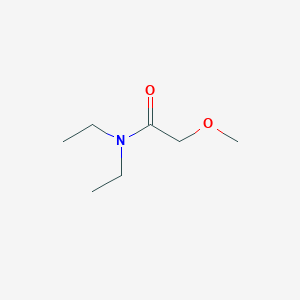
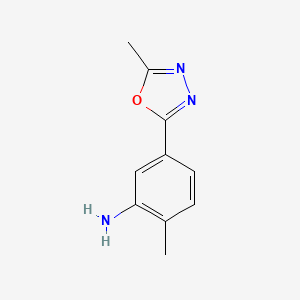
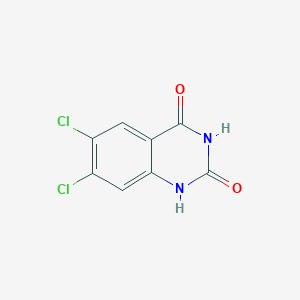
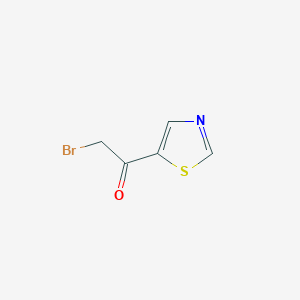
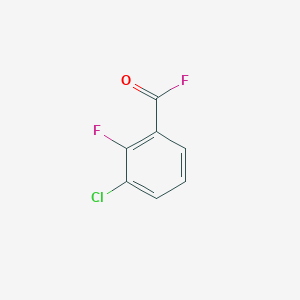
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)
